N-(4-ethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethylphenyl groups, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[3,4-d][1,2,3]triazole core, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylphenyl groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic uses include its role as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
- N-(4-PROPYLPHENYL)-2-[5-(4-PROPYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is unique due to its specific ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-3-14-5-9-16(10-6-14)23-18(28)13-26-20-19(24-25-26)21(29)27(22(20)30)17-11-7-15(4-2)8-12-17/h5-12,19-20H,3-4,13H2,1-2H3,(H,23,28) |
InChI Key |
GVECEMZBMJPQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)CC)N=N2 |
Origin of Product |
United States |
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